molecular formula C15H16ClNO2 B3231281 3-Quinolinecarboxylic acid, 4-chloro-6-(1-methylethyl)-, ethyl ester CAS No. 131548-99-7

3-Quinolinecarboxylic acid, 4-chloro-6-(1-methylethyl)-, ethyl ester

Cat. No.: B3231281
CAS No.: 131548-99-7
M. Wt: 277.74 g/mol
InChI Key: RQGFRAHTKLIMDY-UHFFFAOYSA-N
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Description

3-Quinolinecarboxylic acid, 4-chloro-6-(1-methylethyl)-, ethyl ester is a chemical compound with the molecular formula C15H16ClNO2 and a molecular weight of 277.75 g/mol . This compound is known for its unique structure, which includes a quinoline ring substituted with a carboxylic acid ester, a chlorine atom, and an isopropyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 4-chloro-6-(1-methylethyl)-, ethyl ester typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxylic acid, 4-chloro-6-(1-methylethyl)-, ethyl ester undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide.

Major Products

Scientific Research Applications

3-Quinolinecarboxylic acid, 4-chloro-6-(1-methylethyl)-, ethyl ester is utilized in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylic acid, 4-chloro-6-(1-methylethyl)-, ethyl ester involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 3-Quinolinecarboxylic acid, 4-chloro-6-(1-methylethyl)-, methyl ester
  • 3-Quinolinecarboxylic acid, 4-chloro-6-(1-methylethyl)-, propyl ester
  • 3-Quinolinecarboxylic acid, 4-chloro-6-(1-methylethyl)-, butyl ester

Uniqueness

Compared to its similar compounds, 3-Quinolinecarboxylic acid, 4-chloro-6-(1-methylethyl)-, ethyl ester is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. The ethyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications .

Properties

IUPAC Name

ethyl 4-chloro-6-propan-2-ylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-4-19-15(18)12-8-17-13-6-5-10(9(2)3)7-11(13)14(12)16/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGFRAHTKLIMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101203319
Record name Ethyl 4-chloro-6-(1-methylethyl)-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101203319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131548-99-7
Record name Ethyl 4-chloro-6-(1-methylethyl)-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131548-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-6-(1-methylethyl)-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101203319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Quinolinecarboxylic acid, 4-chloro-6-(1-methylethyl)-, ethyl ester
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